Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
Unsaturated fatty acid. Standard for bacterial cyclopropane fatty acid synthesis assays. Product of cyclopropane synthase catalyzed S-adenosylmethionine methylation to the cis double bond of oleic acid.
cis-9,10-Methyleneoctadecanoic acid methyl ester is a cyclopropane fatty acid methyl ester. It stimulates DNA synthesis in rat hepatocytes. cis-9,10-Methyleneoctadecanoic acid methyl ester has been used as a standard for the quantification of cis-9,10-methyleneoctadecanoic acid in bacterial membranes by co-chromatography.
cis-9,10-Methyleneoctadecanoic acid methyl ester is a cyclopropane fatty acid methyl ester. It stimulates DNA synthesis in rat hepatocytes. cis-9,10-Methyleneoctadecanoic acid methyl ester has been used as a standard for the quantification of cis-9,10-methyleneoctadecanoic acid in bacterial membranes by co-chromatography.
Brand Name:
Vulcanchem
CAS No.:
3971-54-8
VCID:
VC21251806
InChI:
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
SMILES:
CCCCCCCCC1CC1CCCCCCCC(=O)OC
Molecular Formula:
C20H38O2
Molecular Weight:
310.5 g/mol
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
CAS No.: 3971-54-8
Cat. No.: VC21251806
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Unsaturated fatty acid. Standard for bacterial cyclopropane fatty acid synthesis assays. Product of cyclopropane synthase catalyzed S-adenosylmethionine methylation to the cis double bond of oleic acid. cis-9,10-Methyleneoctadecanoic acid methyl ester is a cyclopropane fatty acid methyl ester. It stimulates DNA synthesis in rat hepatocytes. cis-9,10-Methyleneoctadecanoic acid methyl ester has been used as a standard for the quantification of cis-9,10-methyleneoctadecanoic acid in bacterial membranes by co-chromatography. |
|---|---|
| CAS No. | 3971-54-8 |
| Molecular Formula | C20H38O2 |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate |
| Standard InChI | InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1 |
| Standard InChI Key | WKDUVICSOMXTKJ-MOPGFXCFSA-N |
| Isomeric SMILES | CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC |
| SMILES | CCCCCCCCC1CC1CCCCCCCC(=O)OC |
| Canonical SMILES | CCCCCCCCC1CC1CCCCCCCC(=O)OC |
| Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator